3-ETHYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE
Overview
Description
3-ETHYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE is a complex organic compound with the molecular formula C21H21NO6. This compound belongs to the class of chromen-2-ones, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4,8-dimethyl-2H-chromen-2-one with 2-methoxy-5-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production. The choice of solvents, reagents, and reaction conditions is critical to achieving high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions
Major Products
Reduction: 3-ETHYL-7-[(2-AMINO-5-NITROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: This compound carboxylic acid
Scientific Research Applications
3-ETHYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-ETHYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chromen-2-one core can also interact with enzymes and receptors, modulating their activity and leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.
Indole Derivatives: Known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
Uniqueness
3-ETHYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE is unique due to its specific structural features, such as the combination of the chromen-2-one core with the nitro and methoxy substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-ethyl-7-[(2-methoxy-5-nitrophenyl)methoxy]-4,8-dimethylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-5-16-12(2)17-7-9-18(13(3)20(17)28-21(16)23)27-11-14-10-15(22(24)25)6-8-19(14)26-4/h6-10H,5,11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSHJCDVMULMHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC3=C(C=CC(=C3)[N+](=O)[O-])OC)C)OC1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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